A Comprehensive Technical Guide to the Molecular Structure and Characterization of 1-(4-tert-butylphenyl)propan-1-amine
A Comprehensive Technical Guide to the Molecular Structure and Characterization of 1-(4-tert-butylphenyl)propan-1-amine
Abstract: This technical guide provides an in-depth exploration of 1-(4-tert-butylphenyl)propan-1-amine, a substituted phenethylamine with significant potential as a chemical intermediate and a scaffold for drug discovery. This document details its molecular structure, physicochemical properties, a plausible synthetic route via reductive amination, and a comprehensive multi-technique approach for its analytical characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in fine chemical synthesis and medicinal chemistry.
Introduction and Scientific Context
1-(4-tert-butylphenyl)propan-1-amine belongs to the broad class of phenethylamines, a structural motif present in a vast array of biologically active compounds. Its unique structure, featuring a chiral center adjacent to a sterically hindered tert-butyl substituted phenyl ring, makes it a valuable building block in synthetic chemistry. While this specific molecule is not extensively documented in public literature, its precursors and analogs have established roles. For instance, the related ketone, 1-(4-tert-butylphenyl)propan-2-one, is a key intermediate in the synthesis of Fenpropimorph, a widely used agricultural fungicide[1]. Furthermore, structurally similar phenethylamines are known to interact with various biological targets, including monoamine transporters and receptors, highlighting the potential of this compound as a scaffold for developing novel therapeutic agents[2].
This guide provides the foundational chemical knowledge required to synthesize, purify, and unambiguously identify 1-(4-tert-butylphenyl)propan-1-amine, thereby enabling its exploration in various research and development applications.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a molecule begins with a thorough understanding of its core structure and associated properties.
IUPAC Name: 1-(4-tert-butylphenyl)propan-1-amine Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.32 g/mol [3]
The structure consists of a propane backbone with a primary amine at the C1 position. This C1 carbon is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(4-tert-butylphenyl)propan-1-amine. The C1 carbon is also attached to a phenyl ring, which is substituted at the para (4-position) with a bulky tert-butyl group. This substitution pattern significantly influences the molecule's lipophilicity and its potential interactions with biological macromolecules.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Monoisotopic Mass | 191.1674 Da | PubChem |
| XlogP (Predicted) | 3.4 | PubChem |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 1 (from -NH₂) | Computed |
| Rotatable Bonds | 3 | Computed |
| Predicted Collision Cross Section ([M+H]⁺) | 146.7 Ų | PubChem |
Synthesis and Purification Workflow
A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research. While specific literature for this compound is scarce, a highly effective and logical approach is the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. This method is a cornerstone of amine synthesis due to its versatility and generally high yields.
Rationale for Method Selection: Reductive amination involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is effective. NaBH₃CN is often preferred as it is selective for the protonated imine over the ketone, minimizing side reactions. Titanium(IV) isopropoxide can be used as a Lewis acid and dehydrating agent to facilitate imine formation.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) in anhydrous methanol (MeOH, 0.2 M), add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Reaction Execution: Stir the mixture at room temperature under an inert nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully add 1 M aqueous HCl to quench the reaction and decompose the excess reducing agent (Caution: HCN gas may evolve). Basify the solution to a pH > 12 with 2 M aqueous NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The choice of solvent is critical; DCM is often effective for amines.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected analytical data for 1-(4-tert-butylphenyl)propan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The chiral nature of the molecule will render the two protons on the C2 methylene group diastereotopic, meaning they will appear as distinct signals, likely a complex multiplet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The number of signals will confirm the molecular symmetry.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20-7.40 | m | 4H | Ar-H |
| Benzylic | ~3.80 | t | 1H | H -C1(N) |
| Amine | ~1.50 | br s | 2H | NH ₂ |
| Methylene | ~1.65 | m | 2H | H ₂-C2 |
| tert-Butyl | 1.31 | s | 9H | C(CH ₃)₃ |
| Methyl | 0.88 | t | 3H | CH ₃-C3 |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Aromatic | ~149 | C -tBu | ||
| Aromatic | ~142 | C -C1(N) | ||
| Aromatic | ~126 | Ar-C H | ||
| Aromatic | ~125 | Ar-C H | ||
| Benzylic | ~58 | C 1-N | ||
| tert-Butyl | 34.4 | C (CH₃)₃ | ||
| tert-Butyl | 31.4 | C(C H₃)₃ | ||
| Methylene | ~30 | C 2 | ||
| Methyl | ~11 | C 3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
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Expected [M+H]⁺: 192.17468 m/z
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Key Fragmentation: The most likely fragmentation pathway is the benzylic cleavage, resulting in the loss of the ethyl group to form a stable benzylic iminium ion.
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Primary fragmentation of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, 1-(4-tert-butylphenyl)propan-1-amine will exhibit several characteristic bands.
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N-H Stretching: Primary amines show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4][5] This is a key diagnostic feature that distinguishes them from secondary amines (one band) and tertiary amines (no bands).[4]
-
N-H Bending: A medium to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[4]
-
C-N Stretching: A band corresponding to the C-N stretch is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.[4]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Alkane C-H | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | C=C Stretch | 1600 & 1475 | Medium-Weak |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |
Potential Applications in Research and Development
The structure of 1-(4-tert-butylphenyl)propan-1-amine makes it a compound of interest for several fields:
-
Agrochemical Synthesis: Given that its structural isomer's precursor is used to create the fungicide Fenpropimorph, this amine could serve as a starting material or library compound for the discovery of new agrochemicals with potentially different biological activity profiles[1].
-
Medicinal Chemistry: As a substituted phenethylamine, it is a viable scaffold for drug discovery. The tert-butyl group can serve as a lipophilic anchor, potentially enhancing binding to protein targets or improving pharmacokinetic properties. Analogs with different substitution patterns have shown activity as serotonin 5-HT2A receptor agonists, suggesting that this compound could be explored for its effects on the central nervous system[2][6].
-
Material Science: Primary amines are often used as curing agents for epoxies or as building blocks for polymers and other advanced materials.
Safety, Handling, and Storage
As the toxicological properties of 1-(4-tert-butylphenyl)propan-1-amine have not been thoroughly investigated, it must be handled with appropriate care, assuming it is hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[8][9].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
1-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine with a well-defined molecular structure that can be reliably synthesized and characterized. Its identity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The presence of the bulky tert-butyl group and its phenethylamine core makes it a promising candidate for further investigation in agrochemical research, medicinal chemistry, and materials science. This guide provides the essential technical framework to empower scientists to utilize this compound effectively and safely in their research endeavors.
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